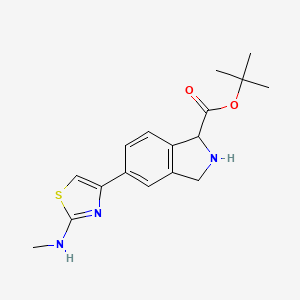
tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate is a heterocyclic compound that features a thiazole ring and an isoindoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and isoindoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Aplicaciones Científicas De Investigación
tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The isoindoline moiety may enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate is unique due to its combination of a thiazole ring and an isoindoline moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H21N3O2S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
tert-butyl 5-[2-(methylamino)-1,3-thiazol-4-yl]-2,3-dihydro-1H-isoindole-1-carboxylate |
InChI |
InChI=1S/C17H21N3O2S/c1-17(2,3)22-15(21)14-12-6-5-10(7-11(12)8-19-14)13-9-23-16(18-4)20-13/h5-7,9,14,19H,8H2,1-4H3,(H,18,20) |
Clave InChI |
XLZNQDUMYLXEIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1C2=C(CN1)C=C(C=C2)C3=CSC(=N3)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
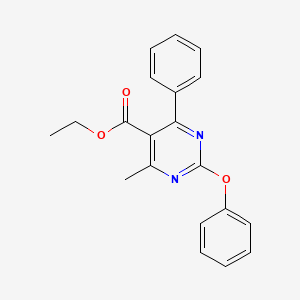

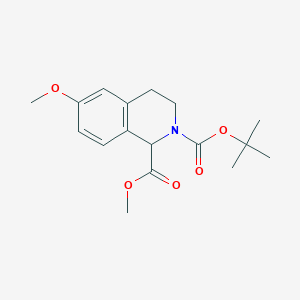
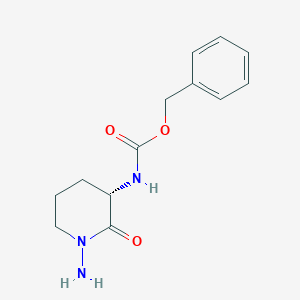
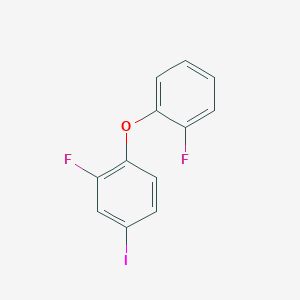
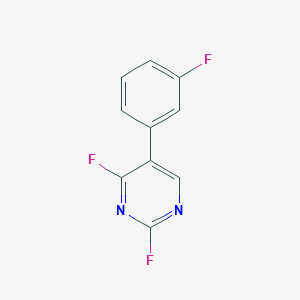
![(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone](/img/structure/B13092101.png)
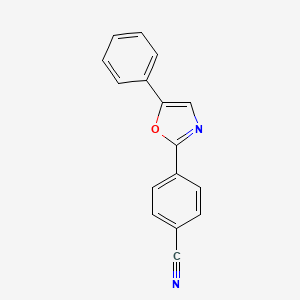


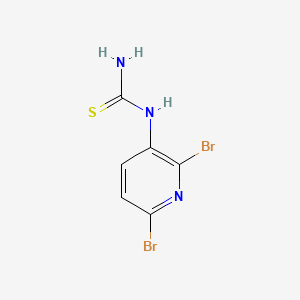
![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)
